3-Bromo-4-methoxyphenylacetonitrile is an organic compound with the molecular formula C₉H₈BrNO and a molecular weight of approximately 226.08 g/mol. It is characterized by the presence of a bromine atom at the third position and a methoxy group at the fourth position on the phenyl ring, along with an acetonitrile group. This compound is utilized in various chemical syntheses and has applications in scientific research, particularly in organic chemistry and pharmaceuticals .
3-Bromo-4-methoxyphenylacetonitrile is classified as a nitrile due to the presence of the cyano group (-C≡N). Its CAS number is 772-59-8, and it is also known by several synonyms, including 2-(3-bromo-4-methoxyphenyl)acetonitrile. The compound can be sourced from chemical suppliers and is often used in laboratory settings for synthetic purposes .
The synthesis of 3-Bromo-4-methoxyphenylacetonitrile can be achieved through various methods, primarily involving bromination reactions. A common synthetic route involves the bromination of 4-methoxyphenylacetonitrile using bromine or a bromine source under specific conditions to achieve the desired substitution .
The molecular structure of 3-Bromo-4-methoxyphenylacetonitrile features:
The structural representation can be denoted as follows:
3-Bromo-4-methoxyphenylacetonitrile undergoes various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 3-Bromo-4-methoxyphenylacetonitrile involves its reactivity due to the functional groups present:
3-Bromo-4-methoxyphenylacetonitrile has several significant applications in scientific research:
Retrosynthetic deconstruction of 3-Bromo-4-methoxyphenylacetonitrile (C₉H₈BrNO, CAS 772-59-8) reveals three strategic bond disconnections for fragment-based drug design (FBDD):
This fragmentation aligns with FBDD principles by generating low-molecular-weight (<150 Da) components suitable for target screening. The bromine and nitrile functionalities enhance fragment "developability" by providing vectors for chemical elaboration [2] [9]. Computational fragmentation tools (e.g., RDKit, Open Babel) systematically dissect such compounds into rule-of-three-compliant fragments (MW ≤300, HBD/HBA ≤3, cLogP ≤3) [2] [4].
Table 1: Retrosynthetic Disconnections of 3-Bromo-4-methoxyphenylacetonitrile
Bond Disconnection | Fragment Generated | Chemical Handle | FBDD Utility |
---|---|---|---|
C₃-Br | 3-Bromo-4-methoxyphenyl | Aryl halide | Cross-coupling reactions |
O-CH₃ (demethylation) | 4-Hydroxyphenylacetonitrile | Phenol | Hydrogen bonding / derivatization |
C-CH₂CN | 4-Methoxyphenylacetonitrile | Nitrile | Reduction/hydrolysis |
Fragment merging optimizes low-affinity hits by combining complementary pharmacophores. A case study demonstrates this using a triazol-1-yl phenol fragment (KD = 1.7 mM) identified against Mycobacterium tuberculosis CYP121. Structural analysis revealed two binding orientations, prompting merger with 3-Bromo-4-methoxyphenylacetonitrile-derived motifs. The resulting hybrid, a triphenol pyrazole-amine (Compound 2), exhibited 100-fold improved binding (KD = 15 μM) [5]. Key merging advantages include:
X-ray crystallography confirmed conserved binding modes post-merger, validating the fragment linking hypothesis [5].
Table 2: Binding Affinity Enhancement via Fragment Merging
Compound | Structure | KD (μM) | Ligand Efficiency (LE) |
---|---|---|---|
Triazolyl phenol | Monocyclic azole | 1700 | 0.19 |
Compound 2 | Merged triphenol pyrazole-amine | 15 | 0.23 |
Optimized lead | Metal-binding derivative | 0.015 | 0.38 |
Retrofragmentation quantifies atom-specific binding contributions. Sequential deconstruction of Compound 2 into monophenol (4) and biphenol (6) retrofragments enabled group efficiency (GE) analysis of its aromatic rings (Ar1-Ar3) [5]:
This analysis justified eliminating Ar3 to simplify synthesis without sacrificing potency. Crystallography confirmed retrofragments retained binding modes, validating GE as a predictive tool [5] [9].
Incorporating metal-coordinating groups into azole scaffolds dramatically enhances CYP121 inhibition. Pyrazole-amine retrofragments derived from 3-Bromo-4-methoxyphenylacetonitrile were modified with imidazoles/pyridines to target the heme iron:
Molecular dynamics simulations confirmed stable coordination bonds with the heme iron (RMSD <1.0 Å), explaining the affinity gains [10]. This approach transforms weakly binding fragments into drug-like leads while conserving synthetic accessibility from commercial nitriles [6] [8].
Table 3: Impact of Metal-Binding Pharmacophores on Lead Properties
Parameter | Pre-Optimization | Post-Optimization | Change |
---|---|---|---|
KD | 15 μM | 15 nM | 1000-fold improvement |
Ligand Efficiency (LE) | 0.23 | 0.38 | +65% |
Heavy Atoms | 28 | 24 | Reduced complexity |
Selectivity (vs. CYP3A4) | 2-fold | >100-fold | Enhanced |
Concluding Remarks
3-Bromo-4-methoxyphenylacetonitrile exemplifies how strategic retrofragmentation and pharmacophore integration advance antimycobacterial lead design. Its synthetic versatility enables fragment merging for affinity gains, while GE analysis guides minimal scaffold identification. Future work will focus on in vivo validation of optimized leads and fragment library expansion for underexplored P450 targets.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: